4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid
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Overview
Description
4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl and hydroxymethyl groups, as well as a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the hydroxyl and hydroxymethyl groups through selective functionalization reactions. The butanoic acid side chain can be attached via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanoic acid: A simpler analog with a similar butanoic acid side chain but lacking the pyridine ring.
5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxyacetic acid: A compound with a similar pyridine ring structure but different side chain.
Uniqueness
4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
801999-41-7 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]butanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-7-11(16)9(6-13)8(5-12-7)3-2-4-10(14)15/h5,13,16H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
NFIPKJIQMCJRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CCCC(=O)O |
Origin of Product |
United States |
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